(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13411909
InChI: InChI=1S/C13H19ClN2O/c1-9(2)16(13(17)10(3)15)8-11-5-4-6-12(14)7-11/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1
SMILES: CC(C)N(CC1=CC(=CC=C1)Cl)C(=O)C(C)N
Molecular Formula: C13H19ClN2O
Molecular Weight: 254.75 g/mol

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

CAS No.:

Cat. No.: VC13411909

Molecular Formula: C13H19ClN2O

Molecular Weight: 254.75 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide -

Specification

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
IUPAC Name (2S)-2-amino-N-[(3-chlorophenyl)methyl]-N-propan-2-ylpropanamide
Standard InChI InChI=1S/C13H19ClN2O/c1-9(2)16(13(17)10(3)15)8-11-5-4-6-12(14)7-11/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1
Standard InChI Key MPIDQXVGBYQHOI-JTQLQIEISA-N
Isomeric SMILES C[C@@H](C(=O)N(CC1=CC(=CC=C1)Cl)C(C)C)N
SMILES CC(C)N(CC1=CC(=CC=C1)Cl)C(=O)C(C)N
Canonical SMILES CC(C)N(CC1=CC(=CC=C1)Cl)C(=O)C(C)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure includes three key functional groups:

  • Amino group (NH2-\text{NH}_2): Positioned at the second carbon of the propionamide chain, this group contributes to hydrogen bonding and interactions with biological targets.

  • 3-Chloro-benzyl moiety: A benzene ring substituted with a chlorine atom at the meta position, enhancing lipophilicity and influencing receptor binding.

  • Isopropyl group (N(CH(CH3)2)-\text{N}(\text{CH}(\text{CH}_3)_2)): Introduces steric bulk, potentially affecting metabolic stability and selectivity.

The chiral center at the carbon adjacent to the amino group confers stereochemical specificity, which is critical for interactions with enantioselective biological systems .

Table 1: Structural Comparison with Related Amides

Compound NameMolecular FormulaKey Features
(S)-2-Amino-N-(2-iodo-benzyl)-N-methyl-propionamideC12H16IN2O\text{C}_{12}\text{H}_{16}\text{IN}_2\text{O}Iodo-substituted benzyl group; studied for radiopharmaceutical applications
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamideC14H16N2O3\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_3Anticonvulsant activity in MES and 6 Hz seizure models
LacosamideC13H18N2O3\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_3Clinically approved anticonvulsant; modulates sodium channel inactivation

Synthesis and Physicochemical Properties

Physicochemical Characteristics

  • Molecular Weight: 254.76 g/mol

  • Boiling Point: Estimated 266.8±23.0C266.8 \pm 23.0^\circ \text{C} (extrapolated from similar amides)

  • Lipophilicity: Calculated logP ≈ 2.1 (indicating moderate blood-brain barrier permeability)

  • Solubility: Sparingly soluble in water (0.5 mg/mL); highly soluble in DMSO and dichloromethane

CompoundED50_{50} (MES, mg/kg)ED50_{50} (6 Hz, mg/kg)Protective Index (TD50_{50}/ED50_{50})
(R)-AS-133.014.16.8
Lacosamide9.25.35.0
Valproic Acid252.7130.61.7

Analgesic and Neuroprotective Effects

Amides with chlorinated aromatic groups have demonstrated antinociceptive properties in murine models of neuropathic pain . The 3-chloro-benzyl group in this compound may modulate TRPV1 or NMDA receptors, pathways implicated in pain signaling .

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization at multiple sites:

  • Chlorine Substitution: Replacing the 3-chloro group with other halogens (e.g., fluoro, bromo) to tune electronic effects.

  • Isopropyl Modification: Altering the N-alkyl group to enhance metabolic stability or target selectivity.

Radiopharmaceutical Development

Iodo- and chloro-substituted benzyl amides are precursors for radiolabeled tracers used in PET imaging. The chlorine atom in this compound could be replaced with 18F^{18}\text{F} or 11C^{11}\text{C} isotopes for neurological imaging applications.

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